molecular formula C5H7NO2 B1584071 4-Cyanobutanoic acid CAS No. 39201-33-7

4-Cyanobutanoic acid

Cat. No.: B1584071
CAS No.: 39201-33-7
M. Wt: 113.11 g/mol
InChI Key: YXBVMSQDRLXPQV-UHFFFAOYSA-N
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Description

4-Cyanobutanoic acid is an organic compound with the molecular formula C5H7NO2. It is a carboxylic acid with a cyano group attached to the fourth carbon of the butanoic acid chain. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyanobutanoic acid can be synthesized through several methods:

    Hydrolysis of Nitriles: One common method involves the hydrolysis of 4-cyanobutanenitrile. This process can be carried out under acidic or basic conditions. .

    Carboxylation of Grignard Reagents: Another method involves the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrolysis of nitriles due to its efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Cyanobutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the cyano group can yield amines or other reduced products.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst can be employed for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under suitable conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyanobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyanobutanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo deprotonation and form hydrogen bonds. These interactions can influence various biochemical processes and pathways.

Comparison with Similar Compounds

4-Cyanobutanoic acid can be compared with other similar compounds such as:

    4-Cyanobutyric acid: Similar in structure but with different reactivity and applications.

    Butanoic acid: Lacks the cyano group, resulting in different chemical properties and uses.

    4-Aminobutanoic acid: Contains an amino group instead of a cyano group, leading to distinct biological activities.

The uniqueness of this compound lies in its combination of a cyano group and a carboxylic acid group, which imparts specific reactivity and versatility in various applications.

Properties

IUPAC Name

4-cyanobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c6-4-2-1-3-5(7)8/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBVMSQDRLXPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192453
Record name 4-Cyanobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39201-33-7
Record name 4-Cyanobutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyanobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyanobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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